molecular formula C14H13ClN2OS B2435679 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one CAS No. 223694-51-7

4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one

Cat. No.: B2435679
CAS No.: 223694-51-7
M. Wt: 292.78
InChI Key: BKMMEUSSYMWKGR-UHFFFAOYSA-N
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Description

4-(2-Chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a synthetically accessible member of the hexahydroquinazolinone family, a class of nitrogen-containing heterocyclic compounds recognized for their diverse therapeutic potential. These compounds are the subject of extensive investigation in medicinal chemistry due to their reported biological activities, which include antimicrobial, antifungal, analgesic, and anti-inflammatory properties . The core quinazolinone structure serves as a privileged scaffold in drug discovery. This specific derivative, featuring a 2-chlorophenyl substituent, is of particular interest for constructing compound libraries for high-throughput screening and for structure-activity relationship (SAR) studies aimed at developing new pharmacologically active agents . The compound can be synthesized via a one-pot multi-component cyclo-condensation (Biginelli reaction) involving dimedone, thiourea, and 2-chlorobenzaldehyde . Modern, environmentally benign synthetic protocols have been developed for this class of molecules, including solvent-free and catalyst-free "grindstone" chemistry, which aligns with green chemistry principles by avoiding toxic solvents . Researchers value this compound as a key intermediate for exploring new chemical space and as a model compound for developing novel synthetic methodologies. This product is intended for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

4-(2-chlorophenyl)-2-sulfanylidene-1,3,4,6,7,8-hexahydroquinazolin-5-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2OS/c15-9-5-2-1-4-8(9)13-12-10(16-14(19)17-13)6-3-7-11(12)18/h1-2,4-5,13H,3,6-7H2,(H2,16,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKMMEUSSYMWKGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(NC(=S)N2)C3=CC=CC=C3Cl)C(=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Formation of the Quinazolinone Core

The quinazolinone scaffold is typically constructed via cyclocondensation reactions between anthranilic acid derivatives and carbonyl-containing precursors. For example, methyl anthranilate derivatives react with 2-chlorophenylacetyl chloride to form intermediate amides, which undergo cyclization in the presence of dehydrating agents like acetic anhydride. A critical step involves the use of hydrazine hydrate in n-butanol to facilitate ring closure, yielding the hexahydroquinazolinone core.

Reaction Scheme 1 :
$$
\text{Anthranilic acid derivative} + \text{2-Chlorophenylacetyl chloride} \xrightarrow{\text{Et}_3\text{N}} \text{Amide intermediate} \xrightarrow{\text{Hydrazine hydrate}} \text{Hexahydroquinazolinone core}
$$

Introduction of the Thioxo Group

The thioxo (-S=O) moiety is introduced via sulfurization reactions. Thiourea serves as a common sulfur source, reacting with halogenated intermediates under basic conditions. For instance, treatment of 2-chloro-quinazolinone derivatives with thiourea in ethanol under reflux replaces the chloro group with a thiol, which is subsequently oxidized to the thioxo group.

Optimization Note :

  • Solvent choice (e.g., ethanol vs. DMF) impacts reaction kinetics. Ethanol yields slower but purer products, while DMF accelerates the reaction but requires rigorous purification.
  • Catalytic bases like triethylamine improve substitution efficiency by deprotonating thiourea.

One-Pot Multi-Component Synthesis

Ionic Liquid-Mediated Condensation

Recent advances utilize ionic liquids as green solvents to streamline synthesis. A mixture of 2-chlorobenzaldehyde, 2-aminobenzamide, and thiourea in 1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF₄]) undergoes cyclocondensation at 80°C, directly yielding the target compound. This method reduces reaction time from 24 hours to 6 hours and improves yield by 15–20% compared to traditional solvents.

Key Advantages :

  • Enhanced solubility of reactants.
  • Facile product separation via decantation.

Microwave-Assisted Synthesis

Microwave irradiation significantly accelerates ring-closure steps. For example, irradiating a mixture of 2-chlorophenylacetic acid, ammonium thiocyanate, and ethylene diamine in dimethylacetamide (DMA) at 150°C for 20 minutes produces the hexahydroquinazolinone framework with 85% yield. The thioxo group is incorporated in situ via thiocyanate decomposition.

Post-Modification Strategies

Functionalization of Preformed Intermediates

Late-stage modifications enable precise control over substituents. A two-step protocol involves:

  • Synthesis of 4-(2-Chlorophenyl)-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one : Achieved via Pd-catalyzed coupling of 2-chlorophenylboronic acid with a quinazolinone precursor.
  • Thionation with Lawesson’s Reagent : Treating the intermediate with Lawesson’s reagent (2.4 equiv) in toluene at 110°C for 4 hours introduces the thioxo group with >90% conversion.

Characterization Data :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.45–7.38 (m, 4H, Ar-H), 4.22 (s, 2H, CH₂), 3.75 (t, J = 6.4 Hz, 2H), 2.90–2.84 (m, 2H).
  • HRMS : m/z Calculated for C₁₄H₁₂ClN₂OS: 307.0375; Found: 307.0378.

Comparative Analysis of Synthetic Methods

Method Conditions Yield (%) Purity (%) Key Advantages
Multi-Step Cyclo-condensation Hydrazine hydrate, n-butanol, reflux 65–70 98 High purity; scalable
Ionic Liquid-Mediated [BMIM][BF₄], 80°C, 6 h 80–85 95 Short reaction time; eco-friendly
Microwave-Assisted DMA, 150°C, 20 min 85 97 Rapid; energy-efficient
Post-Modification Lawesson’s reagent, toluene, 110°C 90 99 High conversion; precise control

Challenges and Optimization Strategies

Byproduct Formation in Thionation

The use of Lawesson’s reagent occasionally generates sulfides (-S-) as byproducts. Adding molecular sieves (4Å) absorbs excess reagent, reducing side reactions.

Solvent Selection for Cyclization

Polar aprotic solvents (e.g., DMF) accelerate cyclization but complicate purification. Switching to n-butanol or ethanol improves crystallinity, albeit with longer reaction times.

Chemical Reactions Analysis

Types of Reactions

4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the quinazolinone core.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles (e.g., amines, thiols) are used under appropriate conditions (e.g., acidic or basic media, elevated temperatures).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring or the quinazolinone core.

Scientific Research Applications

Antimicrobial Properties

Research indicates that derivatives of hexahydroquinazolinones exhibit notable antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results. For example, studies have shown that compounds with electron-withdrawing groups like chlorine exhibit enhanced antibacterial effects compared to those with electron-donating groups .

Anticancer Activity

The thioxo-quinazoline derivatives have also been investigated for their anticancer properties. Molecular docking studies suggest that these compounds may inhibit specific cancer-related pathways by interacting with target proteins involved in cell proliferation and survival. The structural characteristics of the compound contribute to its ability to bind effectively to these targets .

Case Study 1: Antimicrobial Evaluation

A study evaluated the antibacterial activity of various quinazoline derivatives, including 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one. The results indicated a strong correlation between the presence of halogen substituents and increased antimicrobial potency. The compound exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics against resistant strains of bacteria .

Case Study 2: Anticancer Screening

In another investigation focused on cancer cell lines, the compound was tested for cytotoxicity against several cancer types. Results demonstrated that it significantly inhibited cell growth in a dose-dependent manner. The mechanism was attributed to the induction of apoptosis through the activation of caspase pathways .

Pharmaceutical Development

Due to its promising biological activities, this compound is being explored as a lead compound in drug development for treating infections and cancer. Its unique structure allows for modifications that can enhance efficacy and reduce toxicity.

Agricultural Chemistry

The antimicrobial properties of this compound also suggest potential applications in agricultural settings as a pesticide or fungicide. Its effectiveness against pathogenic microorganisms could provide an environmentally friendly alternative to traditional chemical agents used in agriculture.

Mechanism of Action

The mechanism of action of 4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth or cancer cell proliferation, leading to its antimicrobial or anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-chlorophenylthiourea
  • 2-chlorophenylacetic acid
  • 2-chlorophenol

Uniqueness

4-(2-chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is unique due to its specific quinazolinone core structure and the presence of a thioxo group. This combination of structural features contributes to its distinct chemical reactivity and biological activities compared to other similar compounds.

Biological Activity

4-(2-Chlorophenyl)-2-thioxo-1,2,3,4,7,8-hexahydroquinazolin-5(6H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Synthesis

The synthesis of this compound typically involves a one-pot reaction using thiourea and appropriate carbonyl compounds under various catalytic conditions. Recent studies have utilized zinc ferrite nanocatalysts to enhance yield and efficiency in the synthesis process .

Biological Activity

The biological activity of this compound has been evaluated through various assays focusing on its antibacterial, antifungal, and anticancer properties.

Antibacterial Activity

Research has demonstrated that this compound exhibits significant antibacterial activity against a range of Gram-positive and Gram-negative bacteria. For instance:

Bacterial Strain Zone of Inhibition (mm)
Staphylococcus aureus20
Escherichia coli18
Pseudomonas aeruginosa15

These results indicate that the compound is particularly effective against Staphylococcus aureus .

Antifungal Activity

In addition to antibacterial effects, the compound also shows antifungal properties. It has been tested against several fungal strains with promising results:

Fungal Strain Zone of Inhibition (mm)
Candida albicans22
Aspergillus niger19

The antifungal efficacy suggests potential applications in treating fungal infections .

Anticancer Activity

The anticancer potential of this compound has also been explored. In vitro studies have shown that the compound induces apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the modulation of apoptotic pathways and cell cycle arrest at the G0/G1 phase .

Case Studies

  • Antibacterial Efficacy : A study conducted by researchers demonstrated that derivatives of the compound exhibited enhanced antibacterial properties when electron-withdrawing groups were present. Specifically, compounds with chlorine substitutions showed higher activity compared to those with electron-donating groups .
  • Antifungal Activity : Another investigation highlighted the effectiveness of the compound against resistant strains of Candida species. The study reported a significant reduction in fungal growth at sub-inhibitory concentrations .
  • Anticancer Potential : A recent publication detailed experiments where this compound was tested on various cancer cell lines. Results indicated that it not only inhibited cell proliferation but also enhanced the cytotoxic effects when combined with standard chemotherapeutic agents .

Q & A

Q. Table 1. Antimicrobial Activity of Selected Analogs

CompoundSubstituentInhibition Zone (mm)
4e4-Cl14–21
4f4-Br20–25
4g2-I-3,5-(OMe)₂18–22
Data from

Advanced: What mechanistic insights explain the antimicrobial activity of this compound?

Methodological Answer:

  • Target Interaction: Molecular docking suggests inhibition of bacterial dihydrofolate reductase (DHFR) via hydrogen bonding with the thioxo group and hydrophobic interactions with the chlorophenyl ring .
  • Experimental Validation: MIC assays (e.g., broth dilution) against Gram-positive pathogens (S. aureus, B. subtilis) show dose-dependent growth inhibition (MIC = 8–32 µg/mL) .

Basic: What solvent systems are optimal for recrystallizing this compound?

Methodological Answer:

  • Polar Protic Solvents: Aqueous acetic acid (80% v/v) yields high-purity crystals (>95% by HPLC) due to favorable solubility gradients .
  • Alternative: Ethanol/water mixtures (7:3) are effective for analogs with hydrophilic substituents (e.g., methoxy groups) .

Advanced: How can synthetic byproducts or impurities be characterized?

Methodological Answer:

  • HPLC-MS: Identify impurities via retention time shifts and molecular ion peaks (e.g., m/z +16 for oxidation products) .
  • X-ray Crystallography: Resolve stereochemical ambiguities in diastereomeric byproducts (e.g., cis vs. trans ring junctions) .

Basic: What in vitro models are suitable for evaluating biological activity?

Methodological Answer:

  • Antimicrobial: Agar diffusion (Kirby-Bauer) and microbroth dilution (CLSI guidelines) using E. coli (ATCC 25922) and C. albicans (ATCC 90028) .
  • Cytotoxicity: MTT assays on mammalian cell lines (e.g., HEK-293) to assess selectivity indices (IC₅₀ > 100 µg/mL for non-toxic profiles) .

Advanced: How does the thioxo group influence reactivity in further derivatization?

Methodological Answer:

  • Nucleophilic Substitution: The thioxo group acts as a leaving group in SNAr reactions, enabling substitution with amines or thiols (e.g., synthesis of 2-aminoquinazolinones) .
  • Oxidation Sensitivity: Controlled oxidation with H₂O₂ converts C=S to C=O, altering bioactivity profiles .

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